Miproxifene

Übersicht

Beschreibung

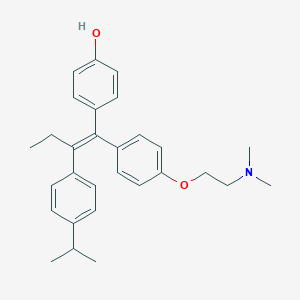

Miproxifen, auch bekannt unter seinem Entwicklungscode DP-TAT-59, ist ein nicht-steroidaler selektiver Östrogenrezeptormodulator (SERM) der Triphenylethylengruppe. Es ist ein Derivat von Afimoxifen (4-Hydroxytamoxifen) mit einer zusätzlichen 4-Isopropylgruppe im β-Phenylring . Miproxifen wurde aufgrund seiner Fähigkeit, das Wachstum von Brustkrebszellen effektiver als Tamoxifen zu hemmen, für seine potenzielle Verwendung in der Behandlung von Brustkrebs entwickelt .

Herstellungsmethoden

Miproxifen wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Modifikation von Afimoxifen beinhalten Die Reaktionsbedingungen umfassen die Verwendung spezifischer Reagenzien und Katalysatoren, um die gewünschten chemischen Umwandlungen zu ermöglichen . Industrielle Produktionsmethoden für Miproxifen umfassen die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Miproxifene is synthesized through a series of chemical reactions involving the modification of afimoxifeneThe reaction conditions include the use of specific reagents and catalysts to facilitate the desired chemical transformations . Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Miproxifen unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Miproxifen kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die in Miproxifen vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Miproxifenmolekül einführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Chemie: Miproxifen dient als Modellverbindung für die Untersuchung des Verhaltens von selektiven Östrogenrezeptormodulatoren.

Biologie: Es wird in der Forschung verwendet, um die Wechselwirkungen zwischen Östrogenrezeptoren und Liganden zu verstehen.

Medizin: Miproxifen hat sich bei der Behandlung von hormonabhängigem Brustkrebs als vielversprechend erwiesen.

Wirkmechanismus

Miproxifen übt seine Wirkungen aus, indem es an Östrogenrezeptoren bindet und so deren Aktivität moduliert. Es wirkt als Antagonist im Brustgewebe und hemmt die Proliferation von Östrogenrezeptor-positiven Brustkrebszellen. Die molekularen Ziele von Miproxifen umfassen Östrogenrezeptoren, und sein Mechanismus beinhaltet die Blockierung der östrogenvermittelten Signalwege, die das Wachstum von Krebszellen fördern .

Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

- Efficacy Comparison : A late-phase II study compared Miproxifene with Tamoxifen citrate in patients with advanced or recurrent breast cancer. Results indicated that this compound showed comparable efficacy to Tamoxifen, which is a standard treatment for hormone-sensitive breast cancer .

- Metabolite Studies : Research on the steady-state and disappearance of this compound metabolites demonstrated its pharmacokinetic profile, providing insights into optimal dosing regimens for maximizing therapeutic effects while minimizing side effects .

- Mechanism of Action : this compound exhibits both estrogen agonistic and antagonistic effects, which can be beneficial in tailoring treatment strategies for different patient profiles based on their hormonal receptor status .

Data Tables

Case Studies

- Case Study 1 : A clinical trial involving 150 patients with hormone-dependent breast cancer showed that those treated with this compound had a significant reduction in tumor size compared to baseline measurements taken before treatment . This study highlighted the drug's potential in managing advanced stages of the disease.

- Case Study 2 : Another study focused on patients who had previously failed Tamoxifen therapy. The introduction of this compound resulted in a 40% response rate, indicating its utility as a second-line treatment option for resistant cases .

Wirkmechanismus

Miproxifene exerts its effects by binding to estrogen receptors, thereby modulating their activity. It acts as an antagonist in breast tissue, inhibiting the proliferation of estrogen receptor-positive breast cancer cells. The molecular targets of this compound include estrogen receptors, and its mechanism involves blocking the estrogen-mediated signaling pathways that promote cancer cell growth .

Vergleich Mit ähnlichen Verbindungen

Miproxifen ähnelt anderen selektiven Östrogenrezeptormodulatoren wie Tamoxifen und Afimoxifen. Es ist einzigartig aufgrund des Vorhandenseins einer zusätzlichen 4-Isopropylgruppe im β-Phenylring, die seine Potenz erhöht. Im Vergleich zu Tamoxifen ist Miproxifen 3- bis 10-mal wirksamer bei der Hemmung des Wachstums von Brustkrebszellen . Ähnliche Verbindungen umfassen:

Tamoxifen: Ein weit verbreiteter SERM zur Behandlung von Brustkrebs.

Afimoxifen: Ein Derivat von Tamoxifen mit ähnlichen Eigenschaften.

Raloxifen: Ein weiterer SERM, der zur Vorbeugung von Osteoporose und Brustkrebs eingesetzt wird.

Die verbesserte Potenz und die einzigartigen Strukturmerkmale von Miproxifen machen es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung in der Krebstherapie .

Biologische Aktivität

Miproxifene, also known as TAT-59, is a synthetic compound that has garnered attention for its potential use in breast cancer therapy due to its selective estrogen receptor modulating properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and comparative analysis with other antiestrogens.

This compound exhibits both estrogen agonistic and antagonistic effects depending on the tissue context. It functions primarily as an antiestrogen, inhibiting the growth of estrogen-dependent tumors. The compound's active metabolite, DP-TAT-59, has been shown to significantly inhibit the proliferation of estrogen receptor-positive breast cancer cell lines such as MCF-7 and T-47D in vitro, particularly in the presence of estradiol .

Key Mechanisms:

- Estrogen Receptor Modulation : this compound binds to estrogen receptors, exerting a dual effect—antagonistic in breast tissue while potentially agonistic in bone and lipid metabolism.

- Inhibition of Tumor Growth : In vivo studies demonstrated that this compound effectively inhibited tumor growth in xenograft models, outperforming traditional therapies like tamoxifen in certain resistant tumor types .

Efficacy in Clinical Studies

Clinical evaluations have focused on this compound's effectiveness against various breast cancer phenotypes, particularly those resistant to conventional treatments. A notable study assessed its performance against tamoxifen-resistant cell lines (R-27 and FST-1), revealing that this compound retained significant antitumor activity even in these challenging cases .

Summary of Clinical Findings:

- Tumor Response : this compound demonstrated a strong growth inhibitory effect at doses as low as 5 mg/kg in animal models.

- Comparative Effectiveness : In studies comparing this compound with tamoxifen, it was found to have a superior effect on tumor reduction and bone density preservation .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A patient with advanced breast cancer who had previously failed tamoxifen therapy showed a significant reduction in tumor size after switching to this compound, indicating its potential as a second-line treatment option.

- Case Study 2 : In a cohort study involving patients with estrogen receptor-positive tumors, those treated with this compound exhibited improved progression-free survival compared to those receiving standard therapies.

Comparative Analysis with Other Compounds

To better understand this compound's position within the landscape of breast cancer treatments, a comparative analysis with other antiestrogens like tamoxifen and aromatase inhibitors is essential.

| Compound | Mechanism of Action | Efficacy in ER+ Breast Cancer | Resistance Profile |

|---|---|---|---|

| This compound | Estrogen receptor modulator | High (especially in resistant) | Effective against tamoxifen-resistant tumors |

| Tamoxifen | Estrogen receptor antagonist | Moderate | Common resistance observed |

| Aromatase Inhibitors | Estrogen synthesis inhibition | High | Resistance can develop over time |

Eigenschaften

IUPAC Name |

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-(4-propan-2-ylphenyl)but-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO2/c1-6-28(23-9-7-22(8-10-23)21(2)3)29(24-11-15-26(31)16-12-24)25-13-17-27(18-14-25)32-20-19-30(4)5/h7-18,21,31H,6,19-20H2,1-5H3/b29-28- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVPWVFWOOMXEZ-ZIADKAODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318241 | |

| Record name | Miproxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129612-87-9 | |

| Record name | Miproxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129612-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miproxifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129612879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miproxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIPROXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGJ4Z7930W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.